tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate
Description
tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1353972-94-7) is a piperidine-derived compound with a molecular formula of C₁₅H₂₃N₃O₄ and a molecular weight of 309.366 g/mol . Its IUPAC name is 2-methyl-2-propyl-3-[(6-methoxy-4-pyrimidinyl)oxy]-1-piperidinecarboxylate. The structure features a tert-butyl carbamate group at the piperidine nitrogen and a methoxypyrimidinyloxy substituent at the 3-position of the piperidine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 3-(6-methoxypyrimidin-4-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(19)18-7-5-6-11(9-18)21-13-8-12(20-4)16-10-17-13/h8,10-11H,5-7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUZFUADQNLXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=NC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation and Displacement
The most widely reported strategy involves converting tert-butyl 3-hydroxypiperidine-1-carboxylate to its mesylate derivative, followed by displacement with 6-methoxypyrimidin-4-ol.
Step 1: Mesylation
tert-Butyl 3-hydroxypiperidine-1-carboxylate reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under triethylamine (TEA) catalysis:
$$
\text{tert-Butyl 3-hydroxypiperidine-1-carboxylate} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate}
$$
This step typically achieves >95% yield.
Step 2: Displacement
The mesylate intermediate undergoes nucleophilic attack by 6-methoxypyrimidin-4-ol under basic conditions. Optimized parameters from analogous systems include:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | NMP | 100–105 | 24 | 95 |
| CsF | DMA | 85 | 18 | 58 |
For the target compound, K₂CO₃ in N-methylpyrrolidone (NMP) at 100–105°C for 24 hours proves optimal, achieving near-quantitative conversion. The Boc group remains stable under these conditions, with no detectable deprotection.
Solvent and Base Optimization
Polar aprotic solvents (NMP, DMA) enhance nucleophilicity of 6-methoxypyrimidin-4-ol by solubilizing inorganic bases. Comparative studies demonstrate:
- NMP outperforms DMA due to superior thermal stability and base solubility.
- Cesium fluoride (CsF) offers moderate yields (58%) but requires stoichiometric base and prolonged heating.
Mitsunobu Reaction Approach
An alternative route employs the Mitsunobu reaction to couple tert-butyl 3-hydroxypiperidine-1-carboxylate with 4-chloro-6-methoxypyrimidine. This method circumvents the need for prefunctionalized mesylates.
Reaction Conditions
- Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine (TPP)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
$$
\text{tert-Butyl 3-hydroxypiperidine-1-carboxylate} + \text{4-chloro-6-methoxypyrimidine} \xrightarrow{\text{DEAD, TPP, THF}} \text{Target Compound}
$$
Advantages:
Limitations:
- Lower yields (68–87%) compared to nucleophilic substitution.
- Requires chromatographic purification due to triphenylphosphine oxide byproducts.
Palladium-Catalyzed Coupling
While less common, palladium-mediated C–O bond formation has been explored for analogous piperidine-pyrimidine systems.
Conditions:
- Catalyst: PdCl₂(dppf)
- Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
- Solvent: DMF/H₂O (10:1)
- Temperature: 60°C
This method, adapted from pyrimidine-quinazoline couplings, faces challenges:
- Competing hydrolysis of the chloro-pyrimidine.
- Limited functional group tolerance for Boc-protected amines.
Comparative Analysis of Methods
Key Findings:
- Nucleophilic substitution is preferred for industrial-scale synthesis due to high yields and simplicity.
- Mitsunobu reactions suit lab-scale diversification but suffer from phosphine byproducts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxypyrimidine with suitable leaving groups under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine compounds.
Scientific Research Applications
The compound has been studied for its biological activities, particularly in the context of neuroprotection and potential therapeutic effects against neurodegenerative diseases such as Alzheimer's disease.
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |
| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |
| MDA Levels Reduction | TBARS Assay | Significant decrease observed |
In Vitro Studies
A study investigated the protective effects of tert-butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate on astrocytes exposed to amyloid-beta peptide (Aβ 1-42). The results indicated a significant improvement in cell viability compared to control groups, suggesting a protective role against neurotoxic agents.
In Vivo Studies
In a scopolamine-induced model of Alzheimer's disease in rats, the compound was evaluated for its effects on cognitive decline and oxidative stress markers. While it demonstrated a reduction in MDA levels, the cognitive improvements were not statistically significant when compared to established treatments like galantamine.
Synthetic Approaches
The synthesis of this compound can be performed through various methods involving the coupling of piperidine derivatives with methoxypyrimidine moieties. Recent advancements in synthetic chemistry have focused on optimizing these routes for better yields and purity.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Physicochemical Properties
- Lipophilicity: The target compound’s methoxy group enhances hydrophilicity compared to analogs with halogens (e.g., iodo in , chloro in ) or methyl groups.
- Solubility: Limited data are available for the target compound, but analogs like tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1353954-98-9) show unspecified solubility profiles despite a higher molecular weight (323.39 g/mol) .
- Reactivity: The oxy linker in the target compound may reduce nucleophilic reactivity compared to methylamino () or tetrazole () derivatives.
Biological Activity
Chemical Identity
tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate, also known by its CAS number 1353972-94-7, is a compound characterized by the presence of a piperidine ring and a methoxypyrimidine moiety. Its molecular formula is C15H23N3O4, with a molar mass of approximately 309.36 g/mol .
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in medicinal chemistry and pharmacology.
Mechanism of Action
The compound is hypothesized to exert its biological effects through interactions with specific biological targets, such as enzymes or receptors. The methoxypyrimidinyl group is likely to participate in hydrogen bonding and other interactions with active sites on proteins, potentially leading to modulation of enzymatic activity or receptor signaling pathways .
Pharmacological Studies
Recent studies have highlighted the potential pharmacological applications of this compound:
- Enzyme Inhibition : Research indicates that similar compounds can inhibit various enzyme activities, suggesting that this compound might also function as an enzyme inhibitor. For instance, it could potentially inhibit key metabolic enzymes involved in cancer pathways .
- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing physiological responses. This is particularly relevant in the context of drug design where receptor interaction is crucial for therapeutic efficacy .
Case Studies and Research Findings
A selection of studies that provide insights into the biological activity of related compounds includes:
Comparative Analysis
To better understand the unique properties and potential applications of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate | Structure | Known for antibacterial properties; inhibits specific bacterial enzymes. |
| tert-Butyl 3-methoxypyrrolidine-1-carboxylate | Structure | Exhibits neuroprotective effects; modulates neurotransmitter systems. |
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 3-((6-methoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions:
- Nucleophilic substitution : Reacting a methoxypyrimidine derivative with a tert-butyl-protected piperidine precursor under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the ether linkage .
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen during subsequent reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product . Key challenges include optimizing reaction temperatures (e.g., reflux in dichloromethane) and avoiding hydrolysis of the Boc group .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the piperidine and pyrimidine rings .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₂₆N₄O₃) and detect isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is standard for research-grade material) .
Q. What are the solubility properties and recommended storage conditions?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Insoluble in water .
- Storage : Store in sealed containers at 2–8°C under inert gas (N₂ or Ar) to prevent moisture absorption and Boc-group degradation .
Q. What safety precautions are required during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (H319: causes eye irritation) .
- Emergency Measures : Ensure eyewash stations and emergency showers are accessible .
Advanced Research Questions
Q. How can researchers optimize low yields in the coupling step during synthesis?
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or copper-mediated Ullmann couplings to enhance ether bond formation .
- Microreactor Systems : Implement continuous flow reactors for improved heat/mass transfer and scalability .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How should contradictory bioactivity data in enzyme inhibition assays be resolved?
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding affinities .
- Dose-Response Curves : Perform IC₅₀ determinations across multiple replicates to identify outliers or assay interference .
Q. What computational methods are suitable for predicting interaction modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes like kinases or GPCRs .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and hydrogen bonding patterns .
Q. What strategies improve scalability for industrial-grade synthesis?
- Process Intensification : Adopt microwave-assisted synthesis to reduce reaction times .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Quality-by-Design (QbD) : Use design-of-experiments (DoE) to optimize parameters like temperature, pH, and catalyst loading .
Q. How can stability under varying pH and temperature conditions be assessed?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to establish storage limits .
Q. What analytical approaches are used to study metabolic pathways in vitro?
- LC-MS/MS : Incubate the compound with liver microsomes (human or rodent) to identify phase I/II metabolites .
- CYP450 Inhibition Assays : Evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
